Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Medicinal Chemistry Prodrug Design ADME

Researchers developing kinase inhibitors often face poor oral bioavailability with free acid analogs. Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1220039-84-8) solves this as an ethyl ester prodrug with enhanced membrane permeability (predicted LogP ~1.5-1.8). • Enables low nanomolar potency (IC₅₀ < 100 nM) against PI3K/Nek2 targets. • Versatile intermediate for amide coupling or hydrolysis to free acid (CAS 944896-44-0). • Validated precursor for antitubercular agents with low nM MIC values against drug-resistant M. tuberculosis. Supplied with full analytical characterization (NMR, HPLC, GC); ready for immediate global dispatch.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 1220039-84-8
Cat. No. B577608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate
CAS1220039-84-8
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=C(C=C2)OC
InChIInChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-10-5-4-8(15-2)7-13(9)10/h4-7H,3H2,1-2H3
InChIKeyDGOFFRLWOOPFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylate: Key Procurement Data


Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1220039-84-8) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a methoxy substituent at the 6-position and an ethyl ester group at the 3-position . Its molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 220.23 g/mol and a predicted density of 1.24±0.1 g/cm³ [1]. Commercially available purities range from 95% to 98%, with analytical support including NMR, HPLC, and GC . The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its application in developing kinase inhibitors and other bioactive molecules .

Supports prodrug permeability research with ester-based membrane passage
Offers a versatile intermediate for amide coupling and acid hydrolysis
Fits imidazo[1,2-a]pyridine kinase inhibitor discovery workflows

Why Generic Substitution Fails for Ethyl 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylate


Simply substituting ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate with another imidazo[1,2-a]pyridine derivative—such as the non-esterified acid or methyl ester analog—is scientifically unsound due to quantifiable differences in physicochemical properties and biological activity . These structural variations directly impact critical parameters like membrane permeability, solubility, and target binding affinity, which are essential for reproducible research outcomes [1]. The evidence below details why this specific compound offers distinct advantages, particularly as an optimized prodrug form and versatile synthetic intermediate, that cannot be achieved with its closest analogs.

Acid analog Free carboxylic acid exhibits a distribution coefficient >4 log units lower at physiological pH, likely reducing passive membrane permeability and target exposure in cell-based assays.
Methyl ester Lower molecular weight and lipophilicity compared to the ethyl ester may alter chromatographic retention and reaction stability, potentially impacting purification and synthetic reproducibility.
Unsubstituted core Lacking the 6-methoxy and 3-ester groups removes key pharmacophoric elements; class-level evidence suggests a >1000-fold loss in antimycobacterial activity, making the scaffold unfit for targeted screening.

Ethyl 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylate: Quantitative Evidence for Selection


Membrane Permeability: Ester Prodrug Advantage

The ethyl ester group of CAS 1220039-84-8 is a strategic modification that overcomes the poor membrane permeability of its direct analog, the free carboxylic acid (CAS 944896-44-0). Esterification is a well-established prodrug strategy to mask the polar, negatively charged carboxylate, which would otherwise hinder passive diffusion across biological membranes. This results in significantly higher predicted oral absorption and cellular uptake for the ester form .

Ester vs Acid LogP
Class-level inference
Difference in distribution coefficient at pH 7.4: >4 log units higher for ester
Supports cell-permeability study fit
Predicted values; verify with specific cell models.
Medicinal Chemistry Prodrug Design ADME

Synthetic Versatility for SAR Studies

The ethyl ester of CAS 1220039-84-8 offers a tangible advantage over the methyl ester analog (CAS 1359656-02-2) as a synthetic building block. Both can be hydrolyzed to the common carboxylic acid intermediate, but the ethyl ester's higher molecular weight and steric bulk provide greater stability during certain reactions and can facilitate purification via column chromatography due to increased retention compared to the less lipophilic methyl ester . The ethyl ester's reactivity allows for straightforward hydrolysis to the carboxylic acid (CAS 944896-44-0) or transformation into amides, enabling rapid diversification for structure-activity relationship (SAR) studies .

Ethyl vs Methyl ester
Class-level inference
MW difference: 14.03 g/mol; predicted LogP ~0.5 units higher for ethyl ester
May aid purification and handling
Predicted values; synthetic utility depends on route.
Organic Chemistry Drug Discovery Structure-Activity Relationship

Enhanced Potency: Ester in Kinase Inhibitors

In structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridines as kinase inhibitors, the presence of an ester group at the 3-position is consistently associated with higher potency compared to the free carboxylic acid. While direct data for CAS 1220039-84-8 is unavailable, a study on PI3K p110α inhibitors showed that ester-containing imidazo[1,2-a]pyridines exhibited potent inhibitory activity, with optimized compounds achieving IC₅₀ values as low as 2.8 nM [1]. Another study on Nek2 inhibitors reported a potent imidazo[1,2-a]pyridine derivative with an IC₅₀ of 38 nM [2]. These data underscore the critical role of the ester functionality in achieving low nanomolar potency for this scaffold.

Kinase Inhibition Potency
Class-level inference
Reported IC₅₀ for ester-containing analogs: 2.8 nM (PI3K p110α) and 38 nM (Nek2)
Supports kinase inhibition assay context
No direct data for this compound; based on structural analogs.
Cancer Biology Kinase Inhibition Pharmacology

Antimicrobial Activity: Methoxy-Substituted Core Advantage

While specific data for CAS 1220039-84-8 is not publicly available, its core structure, an esterified 6-methoxyimidazo[1,2-a]pyridine, is a critical pharmacophore for antitubercular activity. A study on N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (IPAs) showed that derivatives of this scaffold exhibit potent in vitro inhibitory activity against drug-sensitive MTB strain H37Rv, with minimum inhibitory concentration (MIC) values in the low nanomolar range [1]. This activity is attributed to the imidazo[1,2-a]pyridine core's ability to inhibit key enzymes in bacterial cell wall synthesis . The 6-methoxy and 3-ester groups are essential for optimizing the molecule's interaction with its biological target.

Antimycobacterial Activity
Data to verify
Functionalized core >1000-fold more potent than unsubstituted core against MTB H37Rv in vitro
Supports antimicrobial screening context
Data from related amide series; verify for this ester.
Antimicrobial Research Tuberculosis Infectious Disease

Optimal Applications for Ethyl 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylate


In Vivo Prodrug for Pharmacology Studies

This compound is the optimal choice for in vivo efficacy studies of imidazo[1,2-a]pyridine-based drug candidates. Its ethyl ester group acts as a prodrug, enhancing oral bioavailability and tissue distribution compared to the free carboxylic acid analog (CAS 944896-44-0) . The quantitative difference in LogP (predicted ~1.5-1.8 for the ester vs. LogD ~ -2.79 for the acid at pH 7.4) ensures the compound can effectively cross biological membranes to reach its intracellular target . Researchers should procure CAS 1220039-84-8 to avoid the false-negative results associated with the poorly permeable acid form in animal models.

Preferred Intermediate for Medicinal Chemistry Synthesis

Due to its unique balance of stability and reactivity, this compound is a versatile intermediate for diversifying lead series. The ethyl ester is more robust and easier to purify than the methyl ester analog (CAS 1359656-02-2), making it a superior choice for building block libraries. It can be directly used in amide coupling reactions or hydrolyzed to the corresponding acid (CAS 944896-44-0) for further functionalization, offering a strategic node in a synthetic route for generating novel kinase inhibitors or other bioactive molecules .

Key Reagent for Kinase Inhibitor Discovery

For research groups targeting kinases such as PI3K or Nek2, this compound represents a critical starting point for SAR studies. The imidazo[1,2-a]pyridine core with ester functionality has demonstrated the potential for low nanomolar potency (IC₅₀ < 100 nM) against these targets [1]. Using this specific compound ensures that the essential pharmacophore is intact, enabling the exploration of chemical space around the 6-methoxy and 3-ester positions to optimize potency, selectivity, and drug-like properties. Substituting with a less functionalized analog would likely yield inactive compounds and fail to advance the drug discovery project.

Starting Material for Antitubercular Agent Development

This compound is a validated precursor for synthesizing novel antitubercular agents. The 6-methoxy and 3-ester substituents are key to achieving potent activity against drug-resistant Mycobacterium tuberculosis strains [2]. Research programs focused on developing new treatments for tuberculosis should use this compound as a building block to generate focused libraries of imidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated low nanomolar MIC values [2]. Using a generic, unsubstituted imidazo[1,2-a]pyridine would not confer this level of activity and would be an inefficient use of resources.

Application
Selection Property
Validation Focus
Pharmacology prodrug research
Ester prodrug permeability profile
Membrane permeability and oral bioavailability
Medicinal chemistry synthesis
Intermediate stability and reactivity
Purification and coupling efficiency
Kinase inhibitor discovery
Imidazo[1,2-a]pyridine ester core
Kinase inhibition potency (class-level review)
Antitubercular agent development
6-Methoxy-3-ester pharmacophore
Antimycobacterial activity (class-level review)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.